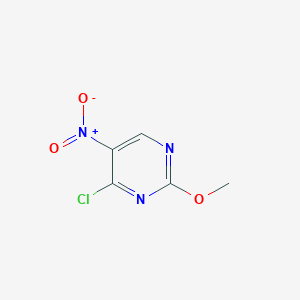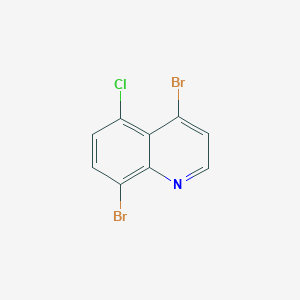
4,8-Dibromo-5-chloroquinoline
Descripción general
Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Studies and Molecular Properties
Research on dibromo-hydroxyquinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, focuses on their vibrational spectroscopic properties, molecular stability, and electronic structure using Density Functional Theory (DFT). These studies provide insights into the effects of halogen substituents on vibrational frequencies, molecular stability, and bond strength, which are crucial for understanding the chemical reactivity and properties of halogenated quinolines like 4,8-Dibromo-5-chloroquinoline (Lakshmi, Balachandran, & Janaki, 2011).
Synthetic Applications and Photophysical Properties
Synthetic methodologies involving halogenated quinolines, such as the synthesis of 2,6,8-triaryl-4-(phenylethynyl)quinazolines from 2-aryl-6,8-dibromo-4-chloroquinazolines, highlight the utility of halogenated quinolines in constructing complex molecular architectures. These compounds exhibit specific absorption and emission properties, suggesting their potential application in materials science and organic electronics (Mphahlele, Paumo, El‐Nahas, & El-Hendawy, 2014).
Antimicrobial and Antitubercular Agents
Halogenated quinolines, including those with chloro and bromo substituents, have been explored for their antimicrobial properties. For instance, a series of 4-amino-7-chloroquinoline derivatives demonstrated significant antituberculosis activities. This research suggests the potential of halogenated quinolines in developing new antimicrobial agents (Carmo et al., 2011).
Molecular Inclusion and Supramolecular Chemistry
The study of halogenated diquinoline hosts and their ability to form lattice inclusion compounds with various solvents reveals the role of halogen substituents in directing molecular packing and inclusion properties. These findings are significant for understanding the supramolecular assembly and potential applications in molecular recognition and sensor design (Ashmore et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4,8-dibromo-5-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2ClN/c10-5-3-4-13-9-6(11)1-2-7(12)8(5)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPRPBQVPJUNMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CC=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dibromo-5-chloroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




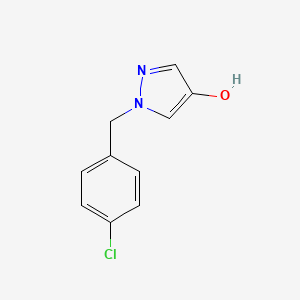
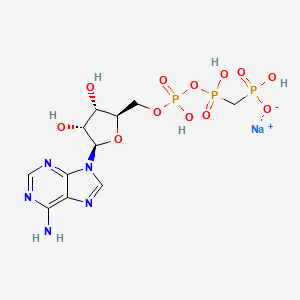
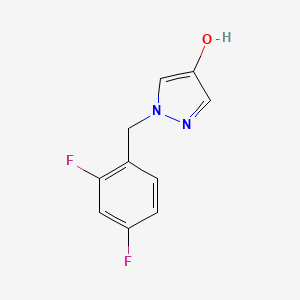
![4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1459516.png)
![4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1459517.png)
![4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline](/img/structure/B1459520.png)
![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)


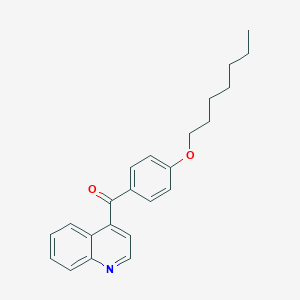
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride](/img/structure/B1459528.png)
amine hydrochloride](/img/structure/B1459529.png)
